molecular formula C18H32Cl2N2 B12727991 1,3-Propanediamine, N'-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride CAS No. 85603-16-3

1,3-Propanediamine, N'-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride

Cat. No.: B12727991
CAS No.: 85603-16-3
M. Wt: 347.4 g/mol
InChI Key: INJIJNCFJPFMIY-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is a chemical compound that belongs to the class of organic compounds known as diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound is notable for its complex structure, which includes a cyclopentylphenyl group and diethyl substitutions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 1,3-propanediamine with 4-cyclopentylbenzyl chloride under basic conditions to introduce the cyclopentylphenyl group. This is followed by the diethylation of the resulting intermediate using diethyl sulfate or a similar reagent. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N-diethyl-: Lacks the cyclopentylphenyl group, resulting in different chemical properties and applications.

    1,3-Propanediamine, N’-(4-methylphenyl)-N,N-diethyl-, dihydrochloride: Similar structure but with a methyl group instead of a cyclopentyl group, leading to variations in reactivity and biological activity.

Uniqueness

1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is unique due to the presence of the cyclopentylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

85603-16-3

Molecular Formula

C18H32Cl2N2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(4-cyclopentylphenyl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C18H30N2.2ClH/c1-3-20(4-2)15-7-14-19-18-12-10-17(11-13-18)16-8-5-6-9-16;;/h10-13,16,19H,3-9,14-15H2,1-2H3;2*1H

InChI Key

INJIJNCFJPFMIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC=C(C=C1)C2CCCC2.Cl.Cl

Origin of Product

United States

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